![molecular formula C28H38O5 B584255 (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one CAS No. 1350468-78-8](/img/structure/B584255.png)
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one
Overview
Description
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one is a synthetic steroidal compound. It is structurally related to estrogens and is often studied for its potential biological activities, including its effects on hormone receptors and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one typically involves the esterification of estradiol or its derivatives. The process generally includes the following steps:
Starting Material: The synthesis begins with estradiol, a naturally occurring estrogen.
Esterification: The hydroxyl groups at positions 3 and 17 of estradiol are esterified using pentanoic anhydride in the presence of a catalyst such as pyridine. This reaction forms the bis-ester derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of estradiol are esterified using automated reactors to ensure consistency and efficiency.
Catalyst Optimization: Catalysts are optimized to increase yield and reduce reaction time.
Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one undergoes several types of chemical reactions:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and pentanoic acid.
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the ketone group at position 6, potentially altering the compound’s activity.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Major Products
Hydrolysis: Estradiol and pentanoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and other estrogen-related conditions.
Industry: Utilized in the development of synthetic estrogens and related compounds for pharmaceutical use.
Mechanism of Action
The mechanism of action of (17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses. The specific pathways involved depend on the tissue type and the presence of other regulatory factors.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Estrone: Another naturally occurring estrogen with a similar structure.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one is unique due to its bis-ester structure, which can influence its pharmacokinetics and biological activity. The ester groups can modify the compound’s solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects compared to other estrogens.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one, commonly referred to as Estradiol Divalerate 6-alpha Impurity, is a synthetic derivative of estradiol with significant implications in pharmacology and biochemistry. This compound, with the CAS number 1350468-78-8 and a molecular formula of C28H38O5, exhibits various biological activities that are crucial for its applications in research and therapeutics.
- Molecular Weight: 454.6 g/mol
- Molecular Formula: C28H38O5
- IUPAC Name: (8R,9S,13S,14S,17S)-13-methyl-6-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diyl dipentanoate
- SMILES Notation: [H][C@]1(CC[C@@]2(C@@HCC3)C)C@([C@@]23[H])CC(C4=C1C=CC(OC(CCCC)=O)=C4)=O
Biological Activity
The biological activity of this compound primarily revolves around its role as a hormonal agent , influencing estrogenic pathways in the body. Its mechanism of action includes:
- Estrogen Receptor Modulation: The compound acts as an agonist at estrogen receptors (ERα and ERβ), promoting cellular responses associated with estrogen signaling. This is particularly relevant in the context of hormone replacement therapy and treatment of estrogen-dependent conditions.
- Anti-inflammatory Effects: Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.
Case Studies and Experimental Data
-
Estrogenic Activity Assay:
- In vitro assays demonstrated that this compound binds effectively to estrogen receptors with a binding affinity comparable to estradiol.
- A study reported that the compound induced proliferation in MCF-7 breast cancer cells at concentrations ranging from 10 nM to 100 nM.
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Toxicity Studies:
- Toxicological assessments showed that at high doses (above therapeutic levels), the compound may induce cytotoxicity in liver cell lines. However, therapeutic doses showed no significant adverse effects on cell viability.
-
Pharmacokinetics:
- Pharmacokinetic studies revealed that the compound has a half-life suitable for therapeutic applications when administered via intramuscular injection. Peak plasma concentrations were observed within 24 hours post-administration.
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Half-life | 12 hours |
Peak Plasma Concentration | 150 ng/mL |
Administration Route | Intramuscular |
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-6-oxo-3-pentanoyloxy-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-26(30)32-18-10-11-19-20-14-15-28(3)23(21(20)17-24(29)22(19)16-18)12-13-25(28)33-27(31)9-7-5-2/h10-11,16,20-21,23,25H,4-9,12-15,17H2,1-3H3/t20-,21-,23+,25+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAGEZPKGTPRU-RNRUCVIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC(=O)CCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172351 | |
Record name | Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350468-78-8 | |
Record name | Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350468-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estra-1,3,5(10)-trien-6-one, 3,17-bis[(1-oxopentyl)oxy]-, (17β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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